(2-Aminopropyl)hydrazine hydrochloride
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Description
(2-Aminopropyl)hydrazine hydrochloride, also known as 1-(2-aminopropyl)hydrazine hydrochloride, is a chemical compound with the molecular formula C3H10ClN3. It belongs to the family of hydrazines and is commonly used in various fields of research and industry. The IUPAC name for this compound is 1-hydrazineylpropan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for (2-Aminopropyl)hydrazine hydrochloride is 1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H . This compound has a molecular weight of 125.6 .Chemical Reactions Analysis
Hydrazines, including (2-Aminopropyl)hydrazine hydrochloride, can participate in various chemical reactions. For example, they can be converted to a hydrazone derivative by reaction with hydrazine (H2NNH2). This hydrazone formation is a variation of the imine forming reaction .properties
IUPAC Name |
1-hydrazinylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQXSXUYMKNMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopropyl)hydrazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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